![molecular formula C24H23N3O6S B2933014 Ethyl 2-(4-morpholino-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate CAS No. 300574-88-3](/img/structure/B2933014.png)
Ethyl 2-(4-morpholino-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate
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Description
Ethyl 2-(4-morpholino-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate, commonly known as EMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EMT is a member of the thiophene family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Aryl Alkyl Ketones Synthesis
One significant application is in the synthesis of 2-Aminothiophene-3-carboxylates, where Ethyl 2-(4-morpholino-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate serves as an intermediate. The one-pot Gewald reaction involving aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur, facilitated by morpholinium acetate and excess morpholine, highlights the compound's utility in producing aryl groups at the 4-position of 2-Aminothiophene-3-carboxylates with moderate to good yields (Tormyshev et al., 2006).
Peptide Synthesis Protection
The compound's structural features lend themselves to applications in peptide synthesis, particularly in carboxyl-group protection. The use of related nitrophenylthioethyl groups for such protections offers insights into the selective removal and stability enhancements necessary for efficient peptide chain assembly (Amaral, 1969).
Bis-heterocyclic Compound Synthesis
Research into bis(2,4-diarylimidazol-5-yl) diselenides from N-Benzylbenzamides demonstrates the compound's role in generating structures with potential biological activity. This process involves the transformation of nitrobenzyl derivatives under specific conditions, showcasing the versatility of Ethyl 2-(4-morpholino-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate in facilitating complex molecular architectures (Atanassov et al., 2002).
properties
IUPAC Name |
ethyl 2-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-2-33-24(29)21-18(16-6-4-3-5-7-16)15-34-23(21)25-22(28)17-8-9-19(20(14-17)27(30)31)26-10-12-32-13-11-26/h3-9,14-15H,2,10-13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBZPUOCQOZLIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-morpholino-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate |
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